molecular formula C18H23IN2 B14596598 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide CAS No. 59359-55-6

1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide

Cat. No.: B14596598
CAS No.: 59359-55-6
M. Wt: 394.3 g/mol
InChI Key: FUFLTMUBZWABGP-UHFFFAOYSA-N
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Description

1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide is an organic compound with the molecular formula C18H23IN2 It is a derivative of pyrazolidine, characterized by the presence of three methyl groups and two phenyl groups attached to the pyrazolidine ring, along with an iodide ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide typically involves the reaction of 1,2,4-trimethyl-3,5-diphenylpyrazolidine with iodine or an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

[ \text{1,2,4-Trimethyl-3,5-diphenylpyrazolidine} + \text{Iodine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as halides, cyanides, or amines can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to receptors, enzymes, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,5-Trimethyl-pyrazin-1-ium iodide: Similar in structure but with different substitution patterns.

    1,2,3-Trimethyl-2H-pyrazol-1-ium iodide: Another related compound with variations in the pyrazolidine ring.

    1,2-Diphenylpyrazolidin-4-ol: A derivative with different functional groups.

Uniqueness

1,2,4-Trimethyl-3,5-diphenylpyrazolidin-1-ium iodide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

59359-55-6

Molecular Formula

C18H23IN2

Molecular Weight

394.3 g/mol

IUPAC Name

1,2,4-trimethyl-3,5-diphenylpyrazolidin-1-ium;iodide

InChI

InChI=1S/C18H22N2.HI/c1-14-17(15-10-6-4-7-11-15)19(2)20(3)18(14)16-12-8-5-9-13-16;/h4-14,17-18H,1-3H3;1H

InChI Key

FUFLTMUBZWABGP-UHFFFAOYSA-N

Canonical SMILES

CC1C([NH+](N(C1C2=CC=CC=C2)C)C)C3=CC=CC=C3.[I-]

Origin of Product

United States

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